molecular formula C42H50O3S2 B377686 4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate

4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate

Cat. No.: B377686
M. Wt: 667g/mol
InChI Key: ACKPUYRDPGNRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate: is a complex organic compound with a unique structure characterized by multiple tert-butyl groups and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the sulfanyl linkage: This step involves the reaction of 3,5-ditert-butylbenzenethiol with 4-bromophenol under basic conditions to form the intermediate 4-[(3,5-ditert-butylbenzoyl)sulfanyl]phenol.

    Etherification: The intermediate is then reacted with 4-bromophenyl ether to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[3,5-di(tert-butyl)benzoyl]sulfanyl}phenoxy)phenyl 3,5-di(tert-butyl)-1-benzenecarbothioate: shares similarities with other compounds containing sulfanyl linkages and tert-butyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C42H50O3S2

Molecular Weight

667g/mol

IUPAC Name

S-[4-[4-(3,5-ditert-butylbenzoyl)sulfanylphenoxy]phenyl] 3,5-ditert-butylbenzenecarbothioate

InChI

InChI=1S/C42H50O3S2/c1-39(2,3)29-21-27(22-30(25-29)40(4,5)6)37(43)46-35-17-13-33(14-18-35)45-34-15-19-36(20-16-34)47-38(44)28-23-31(41(7,8)9)26-32(24-28)42(10,11)12/h13-26H,1-12H3

InChI Key

ACKPUYRDPGNRDF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.